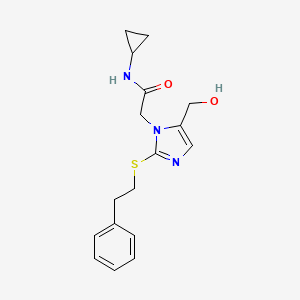

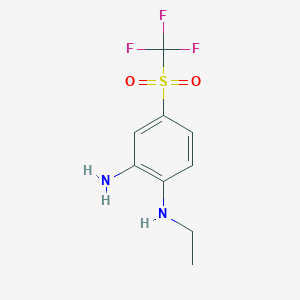

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Conformational Restriction and Receptor Agonism

One notable application lies in the development of cyclopropane-based conformationally restricted analogues of histamine, designed as histamine H3 receptor agonists. The study by Kazuta et al. (2003) identified a compound with a cis-cyclopropane structure as a potent H3 receptor agonist, showcasing significant binding affinity and agonist effect on the receptor without affecting the H4 subtype. This underscores the compound's potential in selective receptor targeting, highlighting its therapeutic applications in histamine-related disorders (Kazuta et al., 2003).

Metal Coordination and Antioxidant Activity

Another research avenue explores the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions, as conducted by Chkirate et al. (2019). These complexes exhibit significant antioxidant activity, suggesting their utility in addressing oxidative stress-related conditions. This work illustrates the compound's versatility in forming coordination complexes with potential therapeutic benefits (Chkirate et al., 2019).

Catalysis and Epoxidation

Serafimidou et al. (2008) explored the use of an acetamide derivative bearing imidazole rings in catalyzing alkene epoxidation with H2O2, revealing its efficacy as both homogeneous and heterogenised catalysts. This finding points to its application in chemical synthesis, particularly in facilitating environmentally friendly oxidation processes (Serafimidou et al., 2008).

Anthelmintic Activity

The anthelmintic potential of novel synthesized compounds clubbed with benzimidazole rings has been investigated by Kumar and Sahoo (2014), indicating good anthelmintic activity against Pheretima posthumous. This study showcases the compound's relevance in developing new treatments for parasitic worm infections (Kumar & Sahoo, 2014).

Conformational Studies and Histamine Analogs

Further conformational studies and synthesis of histamine analogs underscore the structural versatility and potential biological activity of these compounds. Kazuta et al. (2002) focused on developing chiral cyclopropane units to investigate bioactive conformations, providing insights into the structural requirements for histamine receptor binding and activity (Kazuta et al., 2002).

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-[5-(hydroxymethyl)-2-(2-phenylethylsulfanyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-12-15-10-18-17(20(15)11-16(22)19-14-6-7-14)23-9-8-13-4-2-1-3-5-13/h1-5,10,14,21H,6-9,11-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZIJRSZGCRMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCCC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(5-(hydroxymethyl)-2-(phenethylthio)-1H-imidazol-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)

![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)

![N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide](/img/structure/B2599978.png)

![Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride](/img/structure/B2599979.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2599982.png)

![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)

![5-{1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2599984.png)

![(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599994.png)